4-Bromo-3,5-dichloro-2-nitrobenzoic acid CAS 860561-58-6 properties
4-Bromo-3,5-dichloro-2-nitrobenzoic acid CAS 860561-58-6 properties
An In-Depth Technical Guide to 4-Bromo-3,5-dichloro-2-nitrobenzoic Acid (CAS 860561-58-6)
Executive Summary
In the realm of modern drug discovery and agrochemical development, highly functionalized polyhalogenated arenes serve as master keys for accessing complex chemical space. 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (CAS 860561-58-6) is a uniquely privileged scaffold [1]. It presents four orthogonally reactive vectors: a sterically hindered carboxylic acid, a reducible nitro group, two meta-positioned stable chlorides, and a highly reactive para-positioned bromide.
As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable matrix. By understanding the precise thermodynamic and kinetic differences between these functional groups, researchers can execute sequential, site-selective transformations to build advanced multi-cyclic systems such as benzimidazoles, quinazolines, and highly substituted anthranilic acids—core motifs in modern kinase inhibitors and herbicidal agents.
Physicochemical Profiling
To predict the behavior of this compound in both synthetic workflows and biological environments, we must first establish its physicochemical baseline. The dense electron-withdrawing nature of the halogens and the nitro group significantly depresses the pKa of the carboxylic acid while increasing the overall lipophilicity.
| Property | Value | Synthetic / Biological Implication |
| Molecular Formula | C₇H₂BrCl₂NO₄ | High halogen fraction; distinct isotopic signature in MS. |
| Molecular Weight | 314.90 g/mol | Heavy scaffold; requires careful monitoring of ligand efficiency. |
| Exact Mass | 312.85 Da | Validated via LC-MS using [M-H]⁻ negative ionization mode. |
| Predicted LogP | ~2.5 – 3.0 | Highly lipophilic; ideal for penetrating hydrophobic binding pockets. |
| Predicted pKa | ~1.5 – 2.0 | Highly acidic; exists fully ionized at physiological pH. |
| Physical State | Solid | Stable for long-term benchtop storage; non-hygroscopic. |
Strategic Synthetic Utility & Mechanistic Causality
Exploiting Halogen Orthogonality (C-Br vs. C-Cl)
The most powerful feature of CAS 860561-58-6 is the differential reactivity of its halogens. The Bond Dissociation Energy (BDE) of the C4–Br bond is significantly lower than that of the C3/C5–Cl bonds. In transition-metal catalysis, this translates to a kinetic preference for oxidative addition at the C4 position by Palladium(0) species [2]. By carefully selecting ligands with appropriate bite angles (e.g., dppf or XPhos), chemists can achieve >95% site-selectivity for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C4 position, leaving the chlorides untouched for late-stage functionalization.
Chemoselective Nitro Reduction
Converting the C2-nitro group to an amine yields an anthranilic acid derivative. However, standard catalytic hydrogenation (e.g., H₂ with Pd/C) will result in catastrophic hydrodehalogenation, stripping the molecule of its valuable bromine and chlorine atoms. To circumvent this, chemoselective single-electron transfer (SET) reductions must be employed. Systems utilizing Iron/NH₄Cl or Copper nanoparticles with ammonium formate bypass the formation of surface metal-hydrides, exclusively reducing the nitro group while preserving the halogen vectors [3][4].
Overcoming Steric Hindrance in Carboxyl Activation
The C1-carboxylic acid is flanked by a bulky nitro group and a chlorine atom. This extreme steric shielding renders standard peptide coupling reagents (like EDCI/HOBt) kinetically sluggish. Amidation requires aggressive electrophilic activation, typically achieved by converting the acid to an acyl chloride using oxalyl chloride with catalytic DMF, or by utilizing highly reactive uronium salts (e.g., HATU) in the presence of strong non-nucleophilic bases (DIPEA).
Fig 1: Orthogonal reactivity map of CAS 860561-58-6 highlighting site-selective functionalization.
Validated Experimental Methodologies
To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating mechanistic rationale and in-process analytical controls.
Protocol A: Site-Selective C4 Suzuki-Miyaura Cross-Coupling
Objective: Arylation at the C4 position while strictly preserving the C3/C5 chlorides.
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Setup: In an oven-dried Schlenk flask, charge 4-Bromo-3,5-dichloro-2-nitrobenzoic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Base & Solvent: Add K₃PO₄ (2.5 equiv). Evacuate and backfill the flask with N₂ (3x). Inject degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.
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Reaction: Heat the biphasic mixture to 80 °C for 4–6 hours.
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Causality Note: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°), which accelerates reductive elimination and sterically prevents the Pd-catalyst from undergoing secondary oxidative addition into the stronger C–Cl bonds.
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Workup & Validation: Cool to room temperature, acidify with 1M HCl to pH 3 (critical to protonate the carboxylate for organic extraction), and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.
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Validation: Confirm success via LC-MS by observing an [M-H]⁻ mass shift indicating the exact loss of the bromine isotope pattern (-79 Da) and the addition of the aryl mass.
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Protocol B: Chemoselective Nitro Reduction to Anthranilic Acid
Objective: Reduction of the C2-nitro group to a primary amine without triggering hydrodehalogenation.
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Setup: Dissolve the cross-coupled product from Protocol A (1.0 equiv) in a mixture of EtOH/H₂O (3:1 v/v) to a concentration of 0.1 M.
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Reagents: Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv).
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Reaction: Heat the suspension to 80 °C under vigorous stirring for 2 hours.
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Causality Note: Iron powder in the presence of mild aqueous NH₄Cl operates via a single-electron transfer (SET) mechanism. Because no hydrogen gas or metal-hydride species are generated, the thermodynamic sink of C–Cl or C–Br bond cleavage is completely bypassed.
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Workup & Validation: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Wash the pad thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and water, and collect the organic layer.
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Validation: Confirm via ¹H NMR (appearance of a broad -NH₂ singlet at ~5.5–6.5 ppm) and LC-MS (mass shift of -30 Da, corresponding to the conversion of NO₂ to NH₂).
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Application Context: Kinase Inhibition Pathways
Derivatives of polyhalogenated anthranilic acids synthesized from CAS 860561-58-6 are highly sought after in oncology. Specifically, they act as potent bioisosteres for allosteric kinase inhibitors. When elaborated into diarylamines, these scaffolds bind to the allosteric pocket adjacent to the ATP-binding site of MEK1/2. The remaining chlorine atoms on the scaffold are critically important; they lock the molecule into a specific dihedral conformation via steric clash, ensuring optimal vector projection into the hydrophobic binding pocket, thereby shutting down the hyperactive MAPK/ERK signaling pathway.
Fig 2: MEK/ERK signaling pathway illustrating allosteric inhibition by anthranilic acid derivatives.
References
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Almond-Thynne, J., et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science (2017). URL:[Link]
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Saha, A., & Ranu, B. "Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate." Journal of Organic Chemistry (2008). URL:[Link]
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Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews (2019). URL:[Link]


